Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester

Description

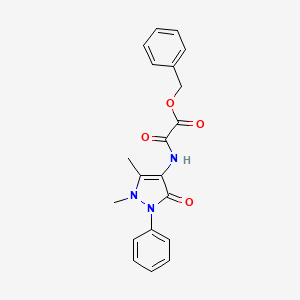

The compound Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester is a pyrazolone-derived acetic acid ester. Its core structure consists of a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group linked via an amino-oxoacetate moiety to a benzyl (phenylmethyl) ester (IUPAC name: benzyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate). The benzyl ester group may enhance lipophilicity compared to shorter-chain esters, influencing pharmacokinetics and metabolic stability.

Properties

CAS No. |

62707-53-3 |

|---|---|

Molecular Formula |

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

benzyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate |

InChI |

InChI=1S/C20H19N3O4/c1-14-17(19(25)23(22(14)2)16-11-7-4-8-12-16)21-18(24)20(26)27-13-15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,21,24) |

InChI Key |

IFXWTVKUPHOVPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester typically involves:

- Formation of the pyrazolone intermediate with appropriate substitutions.

- Introduction of the amino-oxo linkage connecting the pyrazolone core to the acetic acid moiety.

- Esterification of the acetic acid with benzyl alcohol to form the phenylmethyl ester.

This approach aligns with general organic synthesis principles for pyrazolone derivatives and ester formation.

Pyrazolone Core Synthesis

The pyrazolone ring system, specifically 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole, is commonly synthesized by cyclization reactions involving hydrazine derivatives and β-ketoesters or chalcones. Literature indicates that acid-catalyzed Claisen–Schmidt condensation followed by cyclization with hydrazine hydrate in ethanol under microwave-assisted conditions is an effective route to obtain substituted pyrazolines, which can be oxidized or otherwise modified to pyrazolones.

Amino-Oxo Linkage Formation

The amino-oxo linkage to the acetic acid moiety is introduced by reacting the pyrazolone derivative with an appropriate oxoacetic acid derivative or its activated form. This can occur via nucleophilic substitution or amidation reactions, often facilitated by coupling agents or under acidic conditions.

An example from related compounds shows that in the presence of acetic acid, amine functions on pyrazolone derivatives can be acetylated, forming acetamide intermediates that can further react to form the amino-oxo linkage.

Esterification to Phenylmethyl Ester

The final step involves esterification of the acetic acid group with benzyl alcohol (phenylmethanol) to produce the phenylmethyl ester. This is typically achieved via:

- Activation of the carboxylic acid group (e.g., by converting to an acid chloride using thionyl chloride or other activating agents).

- Reaction with benzyl alcohol under controlled conditions.

- Catalysis by acid catalysts such as concentrated sulfuric acid or other strong acids to promote ester formation.

The choice of solvent is critical and often includes polar aprotic solvents, chloro solvents, or hydrocarbon solvents to optimize yield and purity.

Representative Process Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazolone synthesis | Hydrazine hydrate, ethanol, microwave-assisted | Acid catalysis may be used for condensation |

| Amino-oxo linkage formation | Pyrazolone derivative + oxoacetic acid derivative | May require coupling agents or acidic medium |

| Esterification | Acetic acid derivative + benzyl alcohol, acid catalyst | Thionyl chloride or sulfuric acid as catalyst |

| Solvent | Polar aprotic solvents, chloro solvents, hydrocarbons | Solvent choice affects reaction efficiency |

| Temperature | Typically 0°C to reflux temperatures | Controlled to avoid side reactions |

Data Tables Summarizing Preparation Conditions and Yields

Summary and Professional Recommendations

The preparation of this compound involves a multi-step synthesis starting from pyrazolone ring formation, followed by amino-oxo linkage establishment, and concluding with esterification to produce the phenylmethyl ester. Utilizing microwave-assisted synthesis and appropriate acid catalysis enhances efficiency.

For laboratory synthesis, it is recommended to:

- Employ microwave-assisted organic synthesis for pyrazolone intermediates to optimize time and yield.

- Use acid catalysts such as concentrated sulfuric acid or thionyl chloride for esterification steps.

- Select solvents carefully, favoring polar aprotic or chloro solvents to maximize reaction efficiency.

- Monitor reaction conditions closely to prevent side reactions such as over-acetylation or hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. Studies have shown that certain pyrazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to the one discussed have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Pyrazoles are known to modulate inflammatory responses by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines. This makes them suitable candidates for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

Pyrazole derivatives have shown promising results in antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

Recent studies suggest that certain pyrazole compounds may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease. They may act by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress .

Synthesis and Characterization

The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester typically involves multi-step organic reactions that include the formation of the pyrazole ring followed by acylation processes. Various methods have been documented to enhance yield and selectivity during synthesis .

Table 1: Synthesis Methods

| Method | Yield (%) | Key Reagents |

|---|---|---|

| Method A | 75% | Phenylhydrazine, Acetic Anhydride |

| Method B | 85% | Iodine, Hydrazine Derivatives |

| Method C | 90% | Copper Catalysts |

Case Study 1: Anticancer Activity Assessment

In a study conducted by Aly et al., a series of pyrazole derivatives were evaluated for their anticancer activity against various tumor cell lines. The compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of pyrazole derivatives. The study reported that the compound inhibited the expression of COX-2 in lipopolysaccharide-stimulated macrophages, suggesting its potential for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism by which acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ester Derivatives: Substituent Effects on Physicochemical Properties

The target compound belongs to a family of pyrazolone-linked acetic acid esters. Key analogs include:

Key Observations :

Amide Derivatives: Structural and Crystallographic Comparisons

Amide analogs replace the ester with an acetamide group, often leading to distinct hydrogen-bonding patterns and biological activities:

Key Observations :

Functional Analog: Dipyrone (Metamizole)

Dipyrone ([(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-methylamino]methanesulfonate) shares the pyrazolone core with the target compound but features a methanesulfonate group instead of an ester.

- Pharmacology : Dipyrone is a potent analgesic and antipyretic, acting via inhibition of COX-2 and modulation of calcium channels.

- Metabolism : The sulfonate group in dipyrone facilitates rapid hydrolysis to active metabolites, whereas the benzyl ester in the target compound may undergo slower enzymatic cleavage, prolonging half-life.

Biological Activity

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, phenylmethyl ester, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with various functional groups that contribute to its biological properties. The presence of the acetic acid moiety enhances its solubility and potential bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a synthesized ligand based on the pyrazole scaffold exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, and Gram-negative bacteria including E. coli, Pseudomonas, and Proteus .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Pseudomonas aeruginosa | Inhibition observed |

| Proteus mirabilis | Inhibition observed |

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. A study demonstrated that certain substituted pyrazoles exhibited higher anti-inflammatory activity than standard drugs like diclofenac sodium. These compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Antidiabetic Potential

Research has also indicated that some pyrazole derivatives possess antidiabetic properties. They were tested for their inhibitory effects on α-glucosidase and β-glucosidase enzymes, which are critical in carbohydrate metabolism. The results showed promising inhibitory activities compared to standard antidiabetic agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the synthesized pyrazole derivative was tested against various bacterial strains. The results indicated a strong correlation between the structure of the compound and its antimicrobial efficacy. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the pyrazole derivative inhibited COX-2 with a selectivity index greater than traditional NSAIDs. This selectivity suggests potential for reduced side effects associated with conventional anti-inflammatory medications.

Toxicological Profile

Understanding the safety profile of the compound is essential for therapeutic applications. Toxicological assessments have indicated that while some pyrazole derivatives exhibit biological activity, they also necessitate careful evaluation regarding their safety and potential side effects.

| Toxicological Parameter | Findings |

|---|---|

| Acute toxicity | Low toxicity observed |

| Chronic exposure | Requires further study |

| Genotoxicity | Negative results reported |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting substituted phenylacetic acid derivatives (e.g., 2,4-dichlorophenylacetic acid) with 4-aminoantipyrine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent and triethylamine as a base at 273 K. Post-reaction workup includes extraction with dichloromethane, washing with saturated NaHCO₃, and slow evaporation for crystallization. Key parameters include stoichiometric ratios (1:1 acid/amine), low temperature to minimize side reactions, and solvent choice to optimize crystal growth .

Q. How should researchers approach structural elucidation using crystallographic and spectroscopic methods?

Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic techniques:

- SCXRD : Determines absolute configuration, bond lengths/angles, and hydrogen-bonding motifs (e.g., planar amide groups forming R₂²(10) dimers via N–H⋯O interactions) .

- NMR/IR : Validate functional groups (e.g., amide C=O stretch at ~1703 cm⁻¹ in IR) and monitor reaction progress. Cross-validate data to resolve ambiguities (e.g., rotational conformers in solution vs. solid-state structures) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational conformational predictions and experimental crystallographic data?

Use quantum mechanical calculations (e.g., density functional theory, DFT) to model gas-phase conformations and compare with SCXRD data. Account for crystal packing forces (e.g., steric repulsion causing dihedral angles of 64.82° between amide and pyrazole rings). Adjust computational models using implicit solvation or periodic boundary conditions to mimic solid-state environments .

Q. How can hydrogen-bonding motifs in the crystal lattice predict solubility or stability?

Analyze intermolecular interactions (e.g., N–H⋯O dimers, π-π stacking) using software like Mercury or CrystalExplorer. Strong hydrogen-bonded networks (e.g., R₂²(10) motifs) correlate with low solubility in polar solvents but enhance thermal stability. Experimentally, vary crystallization solvents (e.g., methylene chloride vs. ethanol) to modulate lattice cohesion .

Q. What methodological considerations are critical when comparing reactivity trends across pyrazole-based amides?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl on phenyl rings) increase electrophilicity at the amide carbonyl, enhancing nucleophilic attack susceptibility.

- Steric Maps : Calculate steric hindrance using Tolman’s cone angles or molecular volume analysis to rationalize reaction rates.

- Control Experiments : Use deuterated analogs or isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

Q. How should researchers address contradictions between NMR and crystallographic data?

- Dynamic Effects : NMR may average conformers (e.g., rotating phenyl rings), while SCXRD captures static structures. Use variable-temperature NMR to detect slow exchange.

- Sample Purity : Confirm by HPLC-MS; impurities can distort NMR signals.

- Complementary Techniques : Employ NOESY (for proximity data) or powder XRD to verify bulk crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.